4-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-6-thiophen-2-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3S/c15-10-5-3-9(4-6-10)11-8-12(18-14(16)17-11)13-2-1-7-19-13/h1-8H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBMRYBZMDRJNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Substitution Strategies
Introducing the thiophen-2-yl group often involves Friedel-Crafts acylation or Suzuki-Miyaura coupling. Patent WO2006066172A1 describes the use of thiophene-2-carbaldehyde in condensation reactions with aminopyrimidine precursors. For instance, 1-[2-(4-thiophen-2-yl-pyrimidin-2-ylamino)-ethyl]-imidazolidin-2-one is synthesized by heating thiophen-2-yl-ethanone with DMF-DMA (dimethylformamide dimethyl acetal), followed by cyclization.
One-Pot Synthesis Methodologies
Simultaneous Cyclization and Functionalization
A one-pot approach reported for related bipyridine systems involves condensing acetohydrazides with heteroaryl aldehydes. In PMC7268483, 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide is synthesized in a single step using ethanol as the solvent and acetic acid as a catalyst. Adapting this method, the target compound could be formed by reacting 4-fluorophenylacetonitrile with thiophene-2-carboxaldehyde and guanidine.
Advantages :
Catalytic and Metal-Mediated Routes
Acid-Catalyzed Cyclodehydration
In ACS Omega (2023), imidazo[1,2-a]pyrimidines are synthesized via acetic acid-catalyzed condensation between aminopyrimidines and aldehydes. For 4-(4-fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine , this would involve reacting 2-amino-4-(4-fluorophenyl)pyrimidine with thiophene-2-carbaldehyde in ethanol.
Purification and Characterization
Chromatographic Techniques
Flash chromatography (ethyl acetate/hexane) is widely used for isolating pyrimidine derivatives, as seen in WO2006066172A1, yielding 19–94% purity. Recrystallization in ethanol or methanol further enhances purity (>95%).
Analytical Data
-
¹H NMR : Thiophene protons resonate at δ 7.20–7.80 ppm, while the pyrimidine NH₂ appears as a broad singlet near δ 6.50 ppm.
Comparative Analysis of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Classical Condensation | Guanidine, β-diketone, NaOEt, reflux | 45–60 | 85–90 | Multi-step, moderate yields |
| One-Pot Synthesis | Acetohydrazide, aldehyde, AcOH, ethanol | 50–65 | 90–95 | Requires optimization |
| Suzuki Coupling | Pd catalyst, boronic acid, base, DME | 60–75 | 95–98 | Costly catalysts |
| Acid-Catalyzed Cyclization | Acetic acid, ethanol, RT | 55–70 | 92–96 | Long reaction times (24 h) |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl₂).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antiviral Activity
Research has indicated that compounds related to pyrimidine derivatives exhibit significant antiviral properties. For instance, studies have demonstrated that similar structures can inhibit hepatitis C virus (HCV) replication. The incorporation of the thiophene moiety enhances interaction with viral enzymes, making these compounds potential candidates for antiviral drug development .
Cancer Therapeutics
Pyrimidine derivatives, including 4-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, have been investigated for their anticancer activities. They act as inhibitors of specific kinases involved in cancer cell proliferation. In vitro studies show that such compounds can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .
Molecular Docking Studies
Molecular modeling and docking studies have been employed to predict the binding affinity of this compound with various biological targets. These computational approaches help in understanding the mechanism of action and optimizing the structure for enhanced efficacy against specific diseases .
Case Study 1: Antiviral Activity Against HCV
A study explored the synthesis and biological evaluation of various pyrimidine derivatives, including those similar to this compound. The most active compounds demonstrated IC50 values significantly lower than standard antiviral agents like VX-950, highlighting their potential as new antiviral therapies .
Case Study 2: Kinase Inhibition
In another investigation, pyrimidine derivatives were tested for their ability to inhibit specific kinases implicated in tumor growth. The results showed that certain modifications to the chemical structure resulted in enhanced kinase inhibition, leading to reduced cell viability in cancer models .
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and thiophenyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations :
- Electron-Withdrawing Groups: Compounds with electron-withdrawing substituents (e.g., nitro, fluoro) at the para position of the phenyl ring exhibit enhanced antimicrobial activity. For example, 4-(4-fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (Compound 24) showed pronounced activity against beta-hemolytic Streptococcus .
- Hydrogen Bonding: The presence of amino (-NH₂) and pyrimidine nitrogen atoms facilitates dimerization via hydrogen bonds, as seen in the target compound and its furyl analogue .
Key Observations :
- Common Synthesis Route : Most analogues are synthesized via chalcone intermediates reacting with guanidine derivatives under basic conditions (e.g., KOH or NaOH), yielding pyrimidin-2-amines .
- IR Signatures: Broad NH₂ stretching frequencies (~3400–3576 cm⁻¹) are consistent across derivatives, confirming the presence of the amino group .
Key Observations :
- Antimicrobial Potency : Chloro and nitro substituents enhance activity against S. aureus. For instance, Compound 22 (MIC = 6.25 µg/mL) outperforms benzimidazole derivatives (MIC = 64 µg/mL) .
Biological Activity
4-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, with the CAS number 860480-66-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, anticancer potential, and the mechanisms underlying its effects.
Chemical Profile
- Molecular Formula : C14H10FN3S
- Molecular Weight : 271.31 g/mol
- Structure : The compound features a pyrimidine core substituted with a fluorophenyl group and a thiophene moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with halogen substitutions, particularly fluorine, have shown enhanced activity against various bacterial strains.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | S. aureus, E. coli, P. aeruginosa |
| Related Thiazole Compounds | 0.5–8 | S. aureus, K. pneumoniae |
| Fluorinated Thiazolyl Derivative | 1–5 | C. albicans, A. fumigatus |
The presence of the fluorine atom in the para position of the phenyl ring is essential for enhancing the antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Potential
In addition to its antimicrobial properties, there is emerging evidence regarding the anticancer potential of this compound. Studies have indicated that similar pyrimidine derivatives can inhibit histone deacetylases (HDAC), leading to apoptosis in cancer cells.
Case Study: HDAC Inhibition
A study reported that a structurally related compound demonstrated potent inhibitory activity against human class I HDAC isoforms and induced G1 cell cycle arrest in myelodysplastic syndrome cell lines . This suggests that this compound may exhibit similar mechanisms of action.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : By modulating histone acetylation levels, it can trigger programmed cell death in cancer cells.
- Antimicrobial Mechanism : The compound's structure allows it to penetrate bacterial membranes effectively, disrupting cellular processes.
Q & A
Q. What advanced techniques validate target engagement in cellular models?
- Methodological Answer : Photoaffinity labeling with a biotin-tagged probe followed by pull-down assays identifies protein targets. CRISPR-Cas9 knockout of suspected targets (e.g., EGFR or MAPK) confirms functional relevance. Live-cell imaging tracks subcellular localization using fluorophore-conjugated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
